molecular formula C11H13NOS B3299091 6-(1,1-Dimethylethyl)-2(3H)-benzothiazolone CAS No. 898748-43-1

6-(1,1-Dimethylethyl)-2(3H)-benzothiazolone

Cat. No.: B3299091
CAS No.: 898748-43-1
M. Wt: 207.29 g/mol
InChI Key: FYDKYMICZYHDMQ-UHFFFAOYSA-N
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Description

6-(1,1-Dimethylethyl)-2(3H)-benzothiazolone (CAS 898748-43-1), also known as 6-tert-butyl-2(3H)-benzothiazolone, is a benzothiazolone derivative featuring a bulky tert-butyl substituent at the 6-position of the benzothiazolone core. The benzothiazolone scaffold consists of a fused benzene and thiazole ring system, with a ketone group at position 2. This compound is industrially available in both its parent form and as a hydrazone derivative (CAS 356062-94-7), which is synthesized via condensation reactions . The tert-butyl group enhances steric hindrance and metabolic stability, making it a valuable intermediate in pharmaceutical and chemical synthesis .

Properties

IUPAC Name

6-tert-butyl-3H-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-11(2,3)7-4-5-8-9(6-7)14-10(13)12-8/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDKYMICZYHDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901262909
Record name 6-(1,1-Dimethylethyl)-2(3H)-benzothiazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901262909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898748-43-1
Record name 6-(1,1-Dimethylethyl)-2(3H)-benzothiazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898748-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1,1-Dimethylethyl)-2(3H)-benzothiazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901262909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,1-Dimethylethyl)-2(3H)-benzothiazolone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with tert-butyl isocyanate, followed by cyclization to form the benzothiazolone ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 80-100°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-(1,1-Dimethylethyl)-2(3H)-benzothiazolone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or amines, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures and solvents like dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nitrating agents; reactions are conducted under controlled temperatures to prevent over-substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Halogenated, nitrated derivatives

Scientific Research Applications

6-(1,1-Dimethylethyl)-2(3H)-benzothiazolone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of dyes, pigments, and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the manufacture of rubber additives, corrosion inhibitors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(1,1-Dimethylethyl)-2(3H)-benzothiazolone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit microbial growth by interfering with essential metabolic pathways or cellular structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The biological and chemical properties of benzothiazolone derivatives are highly influenced by substituent position and electronic characteristics. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison of Benzothiazolone Derivatives
Compound Name Substituent(s) Electronic Effect Key Properties Reference
6-tert-Butyl-2(3H)-benzothiazolone 6-tert-butyl Electron-donating, bulky High metabolic stability, lipophilic
6-Acetyl-2(3H)-benzothiazolone 6-acetyl Electron-withdrawing Reactive site for further modifications
(E)-3-Methyl-6-(3-oxo-3-(thiophen-2-yl)-1-propenyl)-2(3H)-benzothiazolone 6-propenyl-thiophene, 3-methyl Conjugated, π-electron-rich Enhanced interaction with biological targets
6-Ethoxy-2(3H)-benzothiazolone 6-ethoxy Electron-donating (alkoxy) Improved solubility, moderate lipophilicity
Styryl-2(3H)-benzothiazolone analogs (e.g., compounds 23–27) Styryl groups with methoxy substitutions Conjugated, planar Antitumor activity (tubulin inhibition)

Physicochemical Properties

  • Lipophilicity : The tert-butyl group in 6-tert-butyl-2(3H)-benzothiazolone increases logP values compared to analogs with polar substituents (e.g., 6-acetyl or 6-ethoxy), enhancing membrane permeability but reducing aqueous solubility .
  • Stability : Bulky substituents like tert-butyl protect against oxidative degradation, whereas styryl groups may introduce photochemical instability due to extended conjugation .

Research Findings and Industrial Relevance

  • Pharmaceutical Potential: Styryl derivatives demonstrate low nM IC50 values in cancer cell lines, highlighting their promise as chemotherapeutic agents .
  • Chemical Versatility : The hydrazone derivative of 6-tert-butyl-2(3H)-benzothiazolone serves as a versatile intermediate for synthesizing Schiff bases and heterocyclic compounds .

Biological Activity

6-(1,1-Dimethylethyl)-2(3H)-benzothiazolone, also known as tert-butyl benzothiazolone, is a compound that has garnered attention due to its potential biological activities. Benzothiazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a benzothiazole ring with a tert-butyl group at the 6-position, which enhances its lipophilicity. This structural modification can influence its interaction with biological targets.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that various benzothiazole compounds can inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Benzothiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound B7A4311.0Apoptosis induction
Compound B7A5492.0Cell cycle arrest

In a study evaluating a series of novel benzothiazole derivatives, compound B7 was identified as particularly effective in reducing cancer cell proliferation and inhibiting inflammatory cytokines such as IL-6 and TNF-α .

Antimicrobial Activity

Benzothiazole derivatives are also recognized for their antimicrobial properties. The presence of the benzothiazole moiety allows for interaction with microbial enzymes and proteins, potentially leading to inhibition of microbial growth.

Case Study: Antimicrobial Evaluation
A study assessed the antimicrobial activity of several benzothiazole derivatives against various bacterial strains. The results indicated that compounds with a tert-butyl group showed enhanced activity compared to their non-substituted counterparts.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This compound may inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis, leading to its observed anticancer and antimicrobial effects .

Pharmacological Applications

Due to its diverse biological activities, this compound is being explored for various therapeutic applications:

  • Anticancer Therapy : As a potential lead compound for developing new anticancer agents.
  • Antimicrobial Agents : Investigated for use in treating bacterial infections.
  • Anti-inflammatory Drugs : Explored for its ability to reduce inflammation in various disease models.

Q & A

Basic: What synthetic strategies are employed to synthesize 6-(1,1-dimethylethyl)-2(3H)-benzothiazolone derivatives?

Answer:
The synthesis typically involves N-alkylation of 2(3H)-benzothiazolone with dibromoalkanes to generate intermediates, followed by reaction with a piperazine core to form homodimers or heterodimers. For example, intermediates like 3-(2-(piperazin-1-yl)ethyl)benzo[d]thiazol-2(3H)-one are synthesized via alkylation with dibromoalkanes (e.g., 1,4-dibromobutane). These intermediates are then coupled to produce dimers, with yields ranging from 63% to 68% . The tert-butyl group at position 6 is introduced via regioselective alkylation or by modifying pre-functionalized benzothiazolone precursors .

Advanced: How does alkyl chain length and attachment point influence the anti-inflammatory activity of benzothiazolone dimers?

Answer:
Structure-activity relationship (SAR) studies reveal that alkyl chain length and attachment position critically modulate activity. For instance:

  • Homodimers with longer alkyl chains (e.g., compound 3j , IC₅₀ = 0.28 μM) exhibit stronger iNOS inhibition compared to shorter chains (e.g., 3d , IC₅₀ = 4.6 μM) .
  • Heterodimers with asymmetric chains (e.g., 5t , IC₅₀ = 0.51 μM) show enhanced activity due to improved binding pocket accommodation in iNOS .
  • Attachment at the nitrogen atom of the benzothiazolone ring (vs. sulfur) enhances hydrophobic interactions and hydrogen bonding in the iNOS active site .

Basic: What in vitro assays are used to evaluate the anti-inflammatory potential of these compounds?

Answer:
Key assays include:

  • iNOS inhibition : Measured via Griess assay in LPS-induced RAW264.7 macrophages, quantifying nitrite levels (reference control: L-NMMA) .
  • NF-κB inhibition : Evaluated using luciferase reporter assays in HEK293T cells .
  • Cytotoxicity screening : Tested on human tumor cell lines (e.g., SK-MEL, BT-549) and kidney cells (LLC-PK1) at concentrations ≤25 μg/mL, showing no significant toxicity .

Advanced: What molecular docking insights explain the inhibitory activity of benzothiazolone derivatives against iNOS?

Answer:
Docking studies (using Discovery Studio LIGANDFIT ) demonstrate that active compounds (e.g., 3j , 8b ) adopt a binding mode similar to the selective inhibitor AR-C120011 (PDB: 3E65). Key interactions include:

  • Hydrogen bonding between the benzothiazolone carbonyl and heme propionate groups.
  • Hydrophobic stacking of the tert-butyl group with Phe363 and Trp372.
  • Piperazine core interactions with Glu377 and Tyr485, stabilizing the binding conformation .

Basic: How is the cytotoxicity profile of these compounds assessed?

Answer:
Cytotoxicity is evaluated using MTT assays on six cell lines:

  • Tumor lines : SK-MEL (melanoma), KB (oral carcinoma), BT-549 (breast cancer), SK-OV-3 (ovarian cancer).
  • Kidney lines : Vero (monkey) and LLC-PK1 (pig).
    Compounds are tested at 25 μg/mL, with no significant anti-proliferative activity observed, confirming selectivity for inflammatory targets over general cytotoxicity .

Advanced: Why do benzothiazolone dimers exhibit stronger activity than benzoxazolone analogs?

Answer:
The thiazolone sulfur atom enhances electron-withdrawing effects and hydrophobic interactions in the iNOS binding pocket, unlike the oxygen in benzoxazolone. For example:

  • Benzothiazolone dimer 3j (IC₅₀ = 0.28 μM) vs. benzoxazolone dimer 3i (IC₅₀ = 4.2 μM) .
  • The sulfur atom improves metabolic stability, as benzoxazolones are more prone to hydrolysis under physiological conditions .

Basic: What in vivo models validate the analgesic and anti-inflammatory effects of these compounds?

Answer:

  • Analgesic activity : Acetic acid-induced writhing test in mice, where compound 8b reduced writhes by 75% (vs. ketorolac at 82%) .
  • Anti-inflammatory activity : Carrageenan-induced paw edema model, with 5t showing 68% inhibition (vs. indomethacin at 72%) .

Advanced: How do metabolic degradation pathways affect the duration of action of these compounds?

Answer:
Activity declines after 3 hours due to N-dealkylation of the piperazine core and oxidative metabolism of the tert-butyl group. For example:

  • Compound 3j : Rapid degradation via cytochrome P450-mediated oxidation of the tert-butyl group to a carboxylic acid metabolite .
  • Compound 8b : Stability improved by replacing the central piperazine with a rigid spacer, reducing metabolic susceptibility .

Basic: What analytical techniques confirm the purity and structure of synthesized derivatives?

Answer:

  • NMR spectroscopy : ¹H and ¹³C spectra verify alkyl chain integration and tert-butyl proton signals (δ ~1.3 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks ([M+H]⁺) confirm target masses (e.g., 3j : m/z = 531.2) .

Advanced: How do contradictions in cytotoxicity data between similar compounds inform drug design?

Answer:
Despite structural similarities, minor modifications (e.g., heterodimer vs. homodimer) alter cytotoxicity:

  • Homodimer 3j is non-toxic at 25 μg/mL, while heterodimer 5r shows mild nephrotoxicity in LLC-PK1 cells. This highlights the need for spacer optimization to balance activity and safety .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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6-(1,1-Dimethylethyl)-2(3H)-benzothiazolone
Reactant of Route 2
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6-(1,1-Dimethylethyl)-2(3H)-benzothiazolone

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